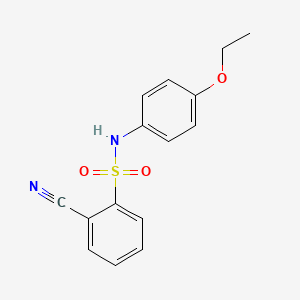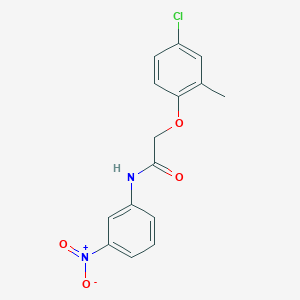![molecular formula C20H15NO2 B5533602 2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5533602.png)
2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[de]isoquinoline-1,3-diones represent a class of compounds that have attracted attention for their unique structural features and potential applications. The specific compound of interest, with dimethylphenyl substitution, is an example of the chemical diversity within this group, which allows for a broad range of chemical behaviors and physical properties.
Synthesis Analysis
The synthesis of benzo[de]isoquinoline-1,3-diones typically involves strategies that allow for the introduction of functional groups and structural motifs that confer desired properties. While specific methods for synthesizing the compound were not directly found, related compounds have been synthesized using various techniques, including radical cascade reactions and microwave-assisted methods, indicating the potential applicability of these methods to our compound of interest (Niu & Xia, 2022).
Molecular Structure Analysis
The molecular structure of benzo[de]isoquinoline-1,3-diones, including the compound , is characterized by a planar isoquinoline core attached to a benzo ring, which contributes to its unique chemical behavior. X-ray diffraction studies on related compounds have provided insights into their crystalline structures and molecular conformations, highlighting the influence of substitution patterns on molecular geometry and intermolecular interactions (Celik et al., 2015).
Chemical Reactions and Properties
Benzo[de]isoquinoline-1,3-diones participate in a range of chemical reactions, including transamination and radical polymerization, which can be leveraged to modify their structures or generate new materials. These reactions are influenced by the electronic nature of the isoquinoline-1,3-dione core and the substituents attached to it (Anderson et al., 2017).
Physical Properties Analysis
The physical properties of benzo[de]isoquinoline-1,3-diones, such as solubility and melting points, are significantly affected by their molecular structures. Substituents like the 2,3-dimethylphenyl group can alter these properties, affecting their behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties of these compounds, including reactivity, stability, and electron affinity, are crucial for understanding their potential applications. For example, cyclic voltammetry studies on similar compounds have shown high electron affinity, indicating their potential use in electronic materials (Zhou et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2,3-dimethylphenyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c1-12-6-3-11-17(13(12)2)21-19(22)15-9-4-7-14-8-5-10-16(18(14)15)20(21)23/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEGQUPQCCHDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)
![1-(2-aminoethyl)-N-[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5533546.png)

![4-[(3-amino-1-azepanyl)methyl]-5-tert-butyl-2-furamide dihydrochloride](/img/structure/B5533562.png)


![4-{2-[(4-chloro-2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5533584.png)

![2-methyl-N-[2-(methylsulfonyl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5533594.png)
![5-{[(2-methoxyphenyl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B5533605.png)
![2-(1H-indol-3-yl)-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5533611.png)
![({5-[1-(2-amino-2-methylpropanoyl)-4-piperidinyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine dihydrochloride](/img/structure/B5533613.png)
![4-(4-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5533619.png)